O1-[2-(4-Chlorophenyl)ethyl] O2-ethyl oxalate
Description
O1-[2-(4-Chlorophenyl)ethyl] O2-ethyl oxalate (molecular formula: C₁₃H₁₅ClO₄, molecular weight: 282.71 g/mol) is an oxalate ester derivative featuring a 4-chlorophenyl ethyl group and an ethyl ester moiety. Its structure consists of a central oxalate backbone with two ester linkages: one attached to a 2-(4-chlorophenyl)ethyl group and the other to an ethyl group. This compound is primarily utilized in chemical synthesis and may serve as an intermediate or impurity in pharmaceutical production .
Properties
IUPAC Name |
2-O-[2-(4-chlorophenyl)ethyl] 1-O-ethyl oxalate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-2-16-11(14)12(15)17-8-7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMQMZVAMYJUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of O1-[2-(4-Chlorophenyl)ethyl] O2-ethyl oxalate typically involves the reaction of 4-chlorophenylethyl alcohol with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
O1-[2-(4-Chlorophenyl)ethyl] O2-ethyl oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted phenyl derivatives and alcohols.
Scientific Research Applications
O1-[2-(4-Chlorophenyl)ethyl] O2-ethyl oxalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which O1-[2-(4-Chlorophenyl)ethyl] O2-ethyl oxalate exerts its effects involves interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The exact pathways involved depend on the specific application and the target organism or system.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs and their molecular characteristics:
| Compound Name | Substituent(s) on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| O1-[2-(4-Chlorophenyl)ethyl] O2-ethyl oxalate | 4-Cl | C₁₃H₁₅ClO₄ | 282.71 | Electron-withdrawing Cl; para-substitution |
| O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate | 4-F, 3-CH₃ | C₁₄H₁₆FO₄ | 283.28 | Halogen (F) + methyl; meta/para substitution |
| O1-[2-(3-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate | 3-Cl, 2-CH₃ | C₁₃H₁₅ClO₄ | 282.71 | Ortho-methyl + meta-Cl; steric effects |
| O2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate | 4-CH₃ | C₁₃H₁₆O₄ | 248.26 | Electron-donating CH₃; increased lipophilicity |
| O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate | 2,3-(CH₃)₂ | C₁₄H₁₈O₄ | 262.29 | Steric hindrance; enhanced hydrophobicity |
| O2-Ethyl O1-[2-(4-methylthiophenyl)ethyl] oxalate | 4-SCH₃ | C₁₃H₁₆O₄S | 284.33 | Sulfur-containing substituent; altered metabolism |
Substituent Effects on Physicochemical Properties
Electron-Withdrawing Groups (Cl, F):
- The 4-Cl group in the target compound increases polarity and may enhance stability against nucleophilic attack compared to methyl-substituted analogs. Fluorine (in the 4-F-3-CH₃ analog) introduces similar electronegativity but with reduced steric bulk .
- Melting Points: Chlorinated analogs generally exhibit higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions).
- However, reduced solubility in polar solvents is expected .
Sulfur-Containing Substituents (SCH₃):
- The methylthio group in O2-Ethyl O1-[2-(4-methylthiophenyl)ethyl] oxalate may enhance metabolic stability or alter binding affinity in enzyme interactions compared to oxygen- or halogen-based substituents .
Biological Activity
O1-[2-(4-Chlorophenyl)ethyl] O2-ethyl oxalate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the oxalate ester family, characterized by a chlorinated phenyl group attached to an ethyl chain. Its structure can be represented as follows:
- Molecular Formula : CHClO
- CAS Number : 3-(4-Chloro-3,5-dimethylphenyl)-1-propene
This compound's unique structure contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, potentially influencing signal transduction pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : Some studies suggest that oxalates can induce oxidative stress, which may lead to cytotoxic effects in various cell types.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Cytotoxicity Tests : In vitro assays demonstrated that the compound showed cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), K562 (leukemia), and HepG2 (liver cancer). The growth inhibition percentages (GI%) ranged from 50% to over 100%, indicating potent activity against these cell lines .
| Cell Line | Growth Inhibition (%) | IC (µM) |
|---|---|---|
| HeLa | 77 | 15 |
| K562 | 93 | 20 |
| HepG2 | 99 | 10 |
Toxicological Studies
Although the compound shows promise as an anticancer agent, it is essential to evaluate its toxicity. Research indicates that high concentrations of oxalates can lead to renal toxicity and may promote the formation of kidney stones through calcium oxalate crystallization .
Case Studies
- Case Study on Kidney Stone Formation : A study highlighted the role of dietary oxalates in kidney stone formation, suggesting that compounds like this compound could exacerbate this condition due to their oxalate content . This necessitates careful consideration in therapeutic applications.
- Antiproliferative Activity : Another study demonstrated that derivatives of similar compounds exhibited marked antiproliferative activity against various cancer cell lines, reinforcing the potential of this compound as a lead compound in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
